N-methyl(octylsulfanyl)formamide
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Overview
Description
S-Octyl methylcarbamothioate is an organic compound with the molecular formula C10H21NOS and a molecular weight of 203.35 g/mol . It is known for its unique chemical structure, which includes a carbamothioate group attached to an octyl chain. This compound is used in various scientific research applications due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-Octyl methylcarbamothioate typically involves the reaction of octylamine with methyl isothiocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature for several hours. The product is then purified using standard techniques such as column chromatography .
Industrial Production Methods
In industrial settings, the production of S-Octyl methylcarbamothioate may involve more scalable methods, such as continuous flow reactors, to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
S-Octyl methylcarbamothioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones under the influence of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carbamothioate group to a thiol group using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbamothioate group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent at room temperature.
Reduction: Lithium aluminum hydride; performed in an inert atmosphere to prevent oxidation.
Substitution: Various nucleophiles such as amines or alcohols; reactions are usually conducted in polar solvents.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted carbamothioates.
Scientific Research Applications
S-Octyl methylcarbamothioate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce carbamothioate groups into molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in designing compounds with specific biological targets.
Mechanism of Action
The mechanism of action of S-Octyl methylcarbamothioate involves its interaction with specific molecular targets. The carbamothioate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the inhibition of their activity. This interaction can disrupt various biochemical pathways, making it a valuable tool in studying enzyme functions and developing enzyme inhibitors .
Comparison with Similar Compounds
Similar Compounds
- S-Butyl methylcarbamothioate
- S-Hexyl methylcarbamothioate
- S-Decyl methylcarbamothioate
Comparison
Compared to its analogs, S-Octyl methylcarbamothioate has a longer alkyl chain, which can influence its solubility, reactivity, and biological activity. The unique properties of S-Octyl methylcarbamothioate make it particularly useful in applications where longer alkyl chains are advantageous, such as in the design of lipophilic compounds for drug delivery .
Properties
CAS No. |
25476-92-0 |
---|---|
Molecular Formula |
C10H21NOS |
Molecular Weight |
203.35 g/mol |
IUPAC Name |
S-octyl N-methylcarbamothioate |
InChI |
InChI=1S/C10H21NOS/c1-3-4-5-6-7-8-9-13-10(12)11-2/h3-9H2,1-2H3,(H,11,12) |
InChI Key |
CLHBGFGMQBDAMZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCSC(=O)NC |
Origin of Product |
United States |
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